4-Formyl-2-methoxyphenyl 3-methoxybenzoate
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Overview
Description
4-Formyl-2-methoxyphenyl 3-methoxybenzoate is an organic compound with a complex structure, combining a formyl group, a methoxy group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3-methoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3-methoxybenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 3-methoxybenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl benzoate: Similar structure but lacks the additional methoxy group on the benzoate ring.
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate: Contains additional methoxy groups, which can affect its reactivity and applications.
Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoate:
Uniqueness
4-Formyl-2-methoxyphenyl 3-methoxybenzoate is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C16H14O5 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-5-3-4-12(9-13)16(18)21-14-7-6-11(10-17)8-15(14)20-2/h3-10H,1-2H3 |
InChI Key |
ITOJLRGRBSNCST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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